![molecular formula C17H10ClF3N2O2S B12588939 Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- CAS No. 647858-71-7](/img/structure/B12588939.png)
Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- is a complex organic compound known for its unique chemical structure and properties It contains a benzamide core substituted with a 2-chloro-4-(trifluoromethyl)phenoxy group and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- typically involves multiple steps. One common method includes the etherification of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of crown-ether catalysts and mixed solvents like dimethylsulfoxide and toluene can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and trifluoromethyl makes the aromatic ring susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution: The compound can participate in reactions such as nitration and sulfonation under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Major Products
Nitration: Produces nitro derivatives of the compound.
Sulfonation: Produces sulfonic acid derivatives.
Scientific Research Applications
Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- has several applications in scientific research:
Pharmaceuticals: Potential use as a lead compound in drug discovery due to its unique structure and biological activity.
Agrochemicals: Used in the development of herbicides and pesticides.
Materials Science: Employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-4-nitro-
- 4-(Trifluoromethyl)benzylamine
Uniqueness
Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- stands out due to the presence of both a trifluoromethyl group and a thiazolyl group, which impart unique chemical and biological properties.
Properties
CAS No. |
647858-71-7 |
|---|---|
Molecular Formula |
C17H10ClF3N2O2S |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(1,3-thiazol-5-yl)benzamide |
InChI |
InChI=1S/C17H10ClF3N2O2S/c18-13-7-11(17(19,20)21)4-5-14(13)25-12-3-1-2-10(6-12)16(24)23-15-8-22-9-26-15/h1-9H,(H,23,24) |
InChI Key |
LMXINQNRVYXBMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)NC3=CN=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


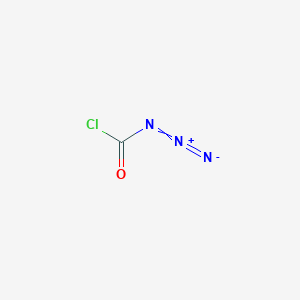
![4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12588885.png)
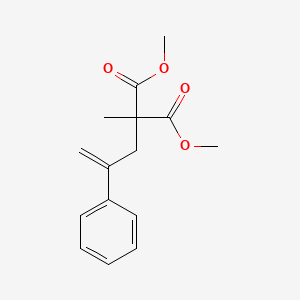
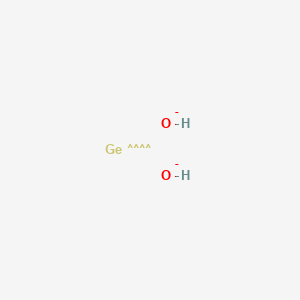
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)
![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)

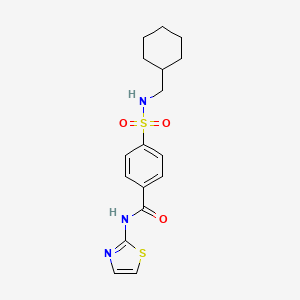
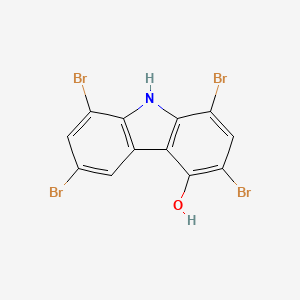
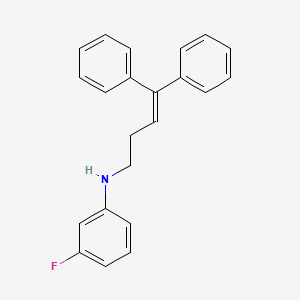
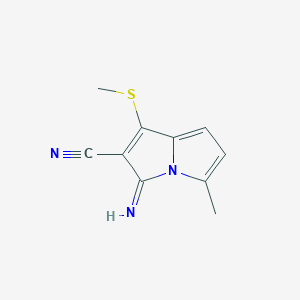
![6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12588942.png)


